N,N-Dimethylnicotinamide
Overview
Description
N,N-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O . It is commonly used as a ligand to prepare tetranuclear copper complexes .
Synthesis Analysis
While specific synthesis methods for N,N-Dimethylnicotinamide were not found, a general method for synthesizing similar compounds involves charging a flask with primary amine, paraformaldehyde, and oxalic acid dihydrate .Molecular Structure Analysis
The molecular structure of N,N-Dimethylnicotinamide consists of a pyridine ring with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen of the carboxamide group . The molecular weight is 150.18 g/mol .Physical And Chemical Properties Analysis
N,N-Dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 150.18 g/mol . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Clinical and Experimental Insights into DMF Exposure
N,N-Dimethylformamide (DMF) is widely utilized as an organic solvent in various industries, appreciated for its low volatility. Despite its advantageous properties, the health hazards associated with DMF exposure, particularly liver damage among workers, have raised significant concerns. Research has delved into the epidemiological and mechanistic aspects of DMF-induced liver toxicity. Findings underscore the synergistic toxic effects when DMF exposure is combined with other toxicants, through distinct mechanisms, offering insights for risk assessments in industrial settings (Tae Hyun Kim & Sang Geon Kim, 2011).
Repurposing DMF in Ophthalmology
Dimethyl Fumarate (DMF) showcases immuno-modulatory, anti-inflammatory, and antioxidant properties, positioning it as a therapeutic candidate beyond its current applications in psoriasis and multiple sclerosis. Particularly in ophthalmology, DMF's potential in treating eye pathologies like Age-related Macular Degeneration (AMD) is under investigation. This exploration involves in vitro and in vivo studies, aiming to establish DMF as a viable treatment option for diseases marked by inflammation and oxidative stress, with a focus on developing topical administration methods for the eye (F. Manai, S. Govoni, M. Amadio, 2022).
Dimethyltryptamine: Beyond Psychotropic Effects
N,N-Dimethyltryptamine (DMT), known for its psychotropic effects, is being studied for its potential in tissue protection, regeneration, and immunity. Its role as an endogenous ligand of the sigma-1 receptor suggests significant physiological mechanisms and biological functions beyond the central nervous system. This includes cellular protective mechanisms, which may pave the way for new medical therapies (E. Frecska, A. Szabo, Michael J. Winkelman, L. E. Luna, D. Mckenna, 2013).
Cardiovascular Applications of DMF
The anti-inflammatory and vasculoprotective effects of DMF suggest its potential repurposing for cardiovascular diseases. Current research is exploring DMF as a therapeutic agent for atherosclerotic cardiovascular disease, driven by its unique pharmacological profile. This initiative seeks to evaluate DMF's impact on cardiovascular outcomes through comprehensive clinical trials, aiming to confirm its long-term benefits in this new therapeutic domain (Shilu Deepa Thomas, N. Jha, B. Sadek, S. Ojha, 2022).
Safety And Hazards
N,N-Dimethylnicotinamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
Future Directions
properties
IUPAC Name |
N,N-dimethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVKYZLIRAAKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220011 | |
Record name | N,N-Dimethylniacinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylnicotinamide | |
CAS RN |
6972-69-6 | |
Record name | N,N-Dimethylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylniacinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethylniacinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLNIACINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2WXO03YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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